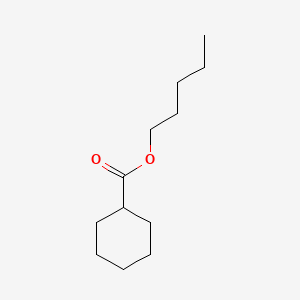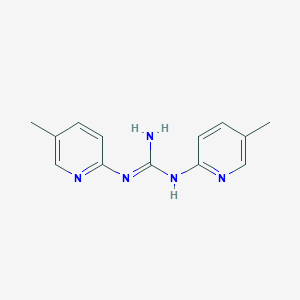
Silver--strontium (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver-strontium (5/1) is a compound consisting of silver and strontium in a 5:1 ratio. This compound combines the unique properties of both silver and strontium, making it valuable in various scientific and industrial applications. Silver is well-known for its antimicrobial properties, while strontium is recognized for its role in bone health and its use in various medical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver-strontium (5/1) can be synthesized using various methods, including the sol-gel process and spray pyrolysis. In the sol-gel method, silver and strontium precursors are mixed in a solvent, followed by gelation and drying to form the compound. The spray pyrolysis method involves spraying a solution of silver and strontium precursors into a high-temperature furnace, resulting in the formation of the compound .
Industrial Production Methods: Industrial production of silver-strontium (5/1) often involves large-scale sol-gel or spray pyrolysis processes. These methods are preferred due to their ability to produce high-purity compounds with controlled particle sizes and morphologies .
Análisis De Reacciones Químicas
Types of Reactions: Silver-strontium (5/1) undergoes various chemical reactions, including oxidation, reduction, and precipitation reactions. For example, silver in the compound can undergo oxidation to form silver oxide, while strontium can participate in precipitation reactions to form strontium carbonate or strontium sulfate .
Common Reagents and Conditions: Common reagents used in reactions with silver-strontium (5/1) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Precipitation reactions often involve reagents such as sodium carbonate or sulfuric acid .
Major Products Formed: The major products formed from these reactions include silver oxide, strontium carbonate, and strontium sulfate. These products are valuable in various applications, including catalysis and materials science .
Aplicaciones Científicas De Investigación
Silver-strontium (5/1) has numerous scientific research applications across various fields:
Chemistry: In chemistry, silver-strontium (5/1) is used as a catalyst in various chemical reactions due to its unique combination of silver’s catalytic properties and strontium’s ability to enhance reaction rates .
Biology: In biology, the compound is used in the development of antimicrobial agents. Silver’s well-known antimicrobial properties, combined with strontium’s biocompatibility, make it an effective agent against various pathogens .
Medicine: In medicine, silver-strontium (5/1) is used in bone regeneration and repair. Strontium’s role in bone health, combined with silver’s antimicrobial properties, makes it valuable in orthopedic applications .
Industry: In industry, the compound is used in the production of advanced materials, including bioactive glass and nanocomposites. These materials are used in various applications, including drug delivery and environmental remediation .
Mecanismo De Acción
The mechanism of action of silver-strontium (5/1) involves the combined effects of silver and strontium:
Silver: Silver exerts its antimicrobial effects through multiple mechanisms, including disruption of microbial cell membranes, generation of reactive oxygen species (ROS), and interference with microbial DNA replication .
Strontium: Strontium promotes bone health by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in bone regeneration and repair .
Comparación Con Compuestos Similares
Silver-strontium (5/1) can be compared with other similar compounds, such as:
Silver-Calcium Compounds: Similar to silver-strontium, silver-calcium compounds combine the antimicrobial properties of silver with the bone health benefits of calcium. strontium has been shown to have a more pronounced effect on bone regeneration compared to calcium .
Silver-Barium Compounds: Silver-barium compounds also exhibit antimicrobial properties and are used in various industrial applications. barium is less biocompatible compared to strontium, making silver-strontium more suitable for biomedical applications .
Strontium-Calcium Compounds: Strontium-calcium compounds are used in bone health applications, but they lack the antimicrobial properties provided by silver in silver-strontium compounds .
Propiedades
Número CAS |
12250-17-8 |
|---|---|
Fórmula molecular |
Ag5Sr |
Peso molecular |
626.96 g/mol |
InChI |
InChI=1S/5Ag.Sr |
Clave InChI |
YPWRDMYPRIYQNC-UHFFFAOYSA-N |
SMILES canónico |
[Sr].[Ag].[Ag].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


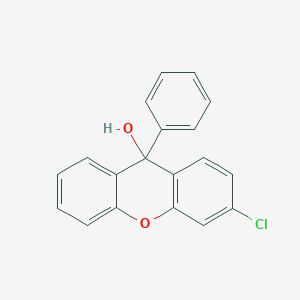
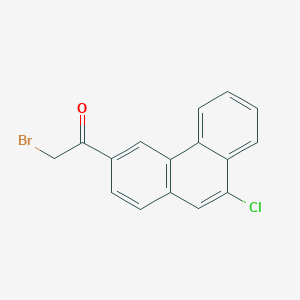
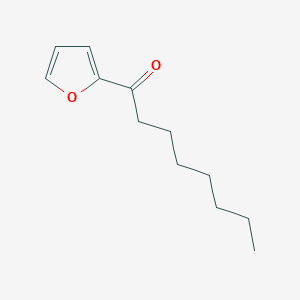
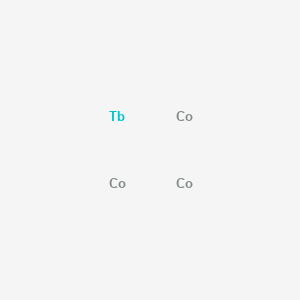
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
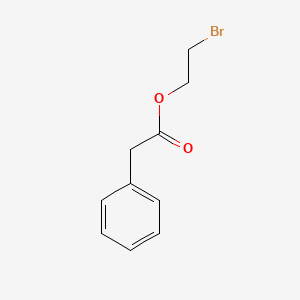

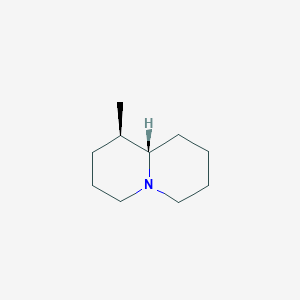
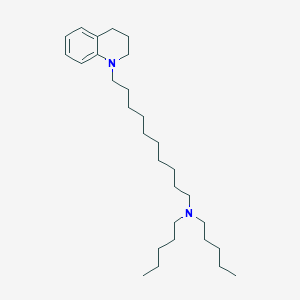
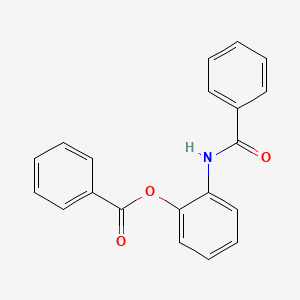
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)

